molecular formula C21H34O4 B135539 Tetrahydrodeoxycortisol CAS No. 68-60-0

Tetrahydrodeoxycortisol

Cat. No. B135539
CAS RN: 68-60-0
M. Wt: 350.5 g/mol
InChI Key: UPTAPIKFKZGAGM-FAIYVORSSA-N
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Description

Tetrahydrodeoxycortisol Description

Tetrahydrodeoxycortisol (THF) is a metabolite of cortisol, a steroid hormone involved in various physiological processes. It is formed through the enzymatic reduction of cortisol and has been studied for its interactions with DNA and proteins, as well as its physiological disposition in humans.

Synthesis Analysis

The synthesis of THF and its derivatives has been explored in several studies. One method involves an enzymatic technique to prepare 4-C14-labeled THF, which is then administered to subjects to study its metabolic fate . Another approach describes the chemical synthesis of various THF sulfates, including mono- and disulfates, by protecting specific hydroxy groups, catalytic hydrogenation, and subsequent sulfation . Additionally, deuterium-labeled THF has been synthesized for studying cortisol metabolism in humans, using reductive deuteration of prednisolone or prednisone .

Molecular Structure Analysis

The crystal structure of THF has been determined by X-ray diffraction, revealing that its steroid rings are cis, trans, and trans fused, with rings A, B, and C having chair conformations and ring D having a distorted envelope conformation . This structural information is crucial for understanding the interactions of THF with biological molecules.

Chemical Reactions Analysis

THF is involved in specific interactions with eukaryotic DNA, particularly with GCC elements of genes. The THF-apolipoprotein A-I complex has been shown to interact with DNA, causing the rupture of hydrogen bonds between nitrous bases and forming single-stranded DNA structures that can complex with DNA-dependent RNA-polymerase . This interaction is significant because it suggests a role for THF in gene regulation.

Physical and Chemical Properties Analysis

The physical and chemical properties of THF have been studied through its metabolic profile in humans. After administration, THF is predominantly excreted in urine as glucuronides, with its concentration decreasing over time while the concentrations of other metabolites increase . The stability of THF and its derivatives, such as sulfates, has also been investigated, with methods developed to synthesize stable forms of these compounds .

Relevant Case Studies

Case studies involving the administration of THF to humans have provided insights into its metabolism. For instance, after intravenous or oral administration, the majority of THF is excreted in urine within the first 6 hours, with subsequent metabolic conversion to other compounds such as tetrahydrocortisone and 11β-hydroxyetiocholanolone . These studies are essential for understanding the physiological role and potential therapeutic applications of THF.

Scientific Research Applications

Metabolite Analysis for Doping Control

Tetrahydrodeoxycortisol (THS) has been utilized in the analysis of urine samples to detect the systemic administration of cortisone and hydrocortisone, particularly in the context of sports doping control. A study using gas chromatography-mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS) analyzed the urine peak area ratio of tetrahydrocortisol (THF) to THS in volunteers after hydrocortisone administration. This method provided insights into the exogenous origin of these compounds in urine samples, demonstrating its usefulness in identifying suspicious samples resulting from systemic administration of hydrocortisone and cortisone (Meklat, Tabet, & de Ceaurriz, 2009).

Hormone Metabolism Studies

THS has been important in studies examining hormone metabolism. For example, its role was highlighted in a study investigating cortisol metabolism modulation by the growth hormone receptor antagonist pegvisomant in patients with acromegaly. This research found that treatment with pegvisomant influenced the urinary ratio of tetrahydrocortisol/tetrahydrocortisone, indicating a reversal of the inhibition of 11beta-hydroxysteroid dehydrogenase and correction of cortisol metabolism (Trainer et al., 2001).

Neuropharmacological Research

THS has been implicated in neuropharmacological research, particularly in the study of neuroactive steroids and their impact on mental disorders. Fluctuations in THS concentrations might play a role in pathological conditions characterized by emotional or affective disturbances, such as major depression, anxiety disorders, and schizophrenia. Studies suggest that administration of drugs used to treat these pathologies can influence the secretion of THS, although the causal relationships remain to be fully elucidated (Pisu & Serra, 2004).

Analytical Chemistry Applications

In analytical chemistry, THS is crucial for developing sensitive assays, such as the direct determination of tetrahydrocorticosteroid glucuronides in human urine. This involves advanced techniques like liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS), providing significant insights for clinical and biochemical studies (Ikegawa et al., 2009).

properties

IUPAC Name

1-[(3R,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTAPIKFKZGAGM-FAIYVORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018945
Record name Tetrahydro-11-deoxycortisol
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahydrodeoxycortisol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tetrahydrodeoxycortisol

CAS RN

68-60-0
Record name Tetrahydro-11-deoxycortisol
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Record name Tetrahydro-11-deoxycortisol
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Record name Tetrahydro-11-deoxycortisol
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Record name 3α,17,21-trihydroxy-5β-pregnan-20-one
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Record name Tetrahydrodeoxycortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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